molecular formula C10H10Br2O3 B5597500 Ethyl 2-(2,4-dibromophenoxy)acetate

Ethyl 2-(2,4-dibromophenoxy)acetate

Cat. No.: B5597500
M. Wt: 337.99 g/mol
InChI Key: PUKHSXCWPAOOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dibromophenoxy)acetate is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions, and the carboxylic acid group is esterified with ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dibromophenoxy)acetate can be synthesized through a multi-step reaction process. One common method involves the bromination of phenoxyacetic acid to introduce bromine atoms at the 2 and 4 positions. This is followed by esterification with ethanol to form the final product. The reaction conditions typically involve the use of bromine or a brominating agent, a solvent such as acetic acid, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dibromophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2,4-dibromophenoxy)acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dibromophenoxy)acetate involves its interaction with specific molecular targets. The bromine atoms and the ester functional group play a crucial role in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Ethyl 2-(2,4-dibromophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2,4-dibromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKHSXCWPAOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.